4-Amino-1-methyl-1h-imidazole-5-carboxamide

Vue d'ensemble

Description

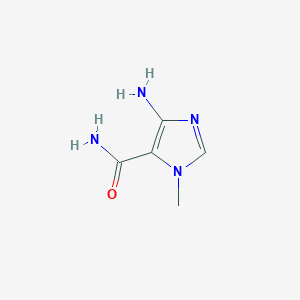

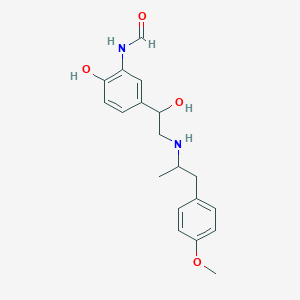

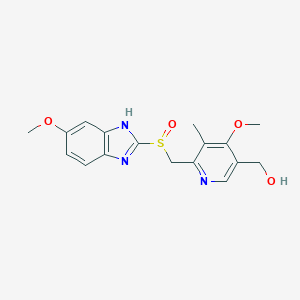

4-Amino-1-methyl-1h-imidazole-5-carboxamide is a small molecule with the molecular weight of 126.12 . It is also known as 5-amino-1-methyl-1H-imidazole-4-carboxamide .

Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-1H-imidazole-5-carboxamide . The InChI code is 1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) .Physical And Chemical Properties Analysis

4-Amino-1-methyl-1h-imidazole-5-carboxamide is a powder with a melting point of 164-170°C .Applications De Recherche Scientifique

Synthesis of Imidazoles

Imidazoles, including 4-Amino-1-methyl-1h-imidazole-5-carboxamide, are key components to functional molecules that are used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis placed on the bonds constructed during the formation of the imidazole .

Catalytic Agent

4-Amino-1-methyl-1h-imidazole-5-carboxamide is used as a catalytic agent . Catalytic agents are substances that increase the rate of a chemical reaction by reducing the amount of energy required to activate the reactants in a chemical reaction, without being consumed or changed themselves.

Petrochemical Additive

This compound is also used as a petrochemical additive . Petrochemical additives are substances that are added to petroleum products to enhance their performance, such as improving their efficiency, stability, or general usefulness.

Metabolite of Temozolomide

4-Amino-1-methyl-1h-imidazole-5-carboxamide is a metabolite of temozolomide . Temozolomide is an oral chemotherapy drug that is used for the treatment of some brain cancers. The body metabolizes temozolomide into active compounds that can kill cancer cells.

Treatment of Allergic Rhinitis

This compound has been investigated for use in the treatment of allergic rhinitis . Allergic rhinitis is a type of inflammation in the nose that occurs when the immune system overreacts to allergens in the air.

Pediatric Applications

4-Amino-1-methyl-1h-imidazole-5-carboxamide has also been investigated for pediatric indications . This means it could potentially be used in the treatment of diseases or conditions that affect children.

Safety and Hazards

This compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Orientations Futures

While specific future directions for 4-Amino-1-methyl-1h-imidazole-5-carboxamide are not mentioned in the search results, similar compounds such as aminoimidazole carboxamide have been investigated for use in treating allergic rhinitis and pediatric indications . This suggests potential future research directions in these areas.

Mécanisme D'action

Target of Action

It’s worth noting that imidazole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be helpful in developing new useful derivatives .

Mode of Action

Imidazole derivatives have been known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets in a way that results in these biological activities.

Biochemical Pathways

It’s worth noting that imidazole derivatives have been found to have diverse biological activities , suggesting that they could affect a variety of biochemical pathways.

Pharmacokinetics

It’s worth noting that the compound is soluble in dmso, methanol, and water , which could potentially impact its bioavailability.

Result of Action

Given the diverse biological activities of imidazole derivatives , it’s likely that the compound could have a variety of molecular and cellular effects.

Action Environment

It’s worth noting that the compound is soluble in dmso, methanol, and water , which suggests that its action, efficacy, and stability could potentially be influenced by the solvent environment.

Propriétés

IUPAC Name |

5-amino-3-methylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-2-8-4(6)3(9)5(7)10/h2H,6H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDBHTVZARFFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278514 | |

| Record name | 4-amino-1-methyl-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-methyl-1h-imidazole-5-carboxamide | |

CAS RN |

5413-89-8 | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5413-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC7858 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-1-methyl-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)